molecular formula C20H27N3O2 B6720944 N-methyl-N-[3-(1-methyl-5-phenylpyrazol-3-yl)propyl]oxane-4-carboxamide

N-methyl-N-[3-(1-methyl-5-phenylpyrazol-3-yl)propyl]oxane-4-carboxamide

Cat. No.: B6720944
M. Wt: 341.4 g/mol
InChI Key: LSXXBWMRINEXRF-UHFFFAOYSA-N
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Description

N-methyl-N-[3-(1-methyl-5-phenylpyrazol-3-yl)propyl]oxane-4-carboxamide: is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a phenyl group, and an oxane (tetrahydropyran) ring

Properties

IUPAC Name

N-methyl-N-[3-(1-methyl-5-phenylpyrazol-3-yl)propyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-22(20(24)17-10-13-25-14-11-17)12-6-9-18-15-19(23(2)21-18)16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXXBWMRINEXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CCCN(C)C(=O)C2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[3-(1-methyl-5-phenylpyrazol-3-yl)propyl]oxane-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution or through a Suzuki coupling reaction.

    Formation of the Oxane Ring: The oxane ring is typically formed through a cyclization reaction involving a diol and an acid catalyst.

    Final Coupling: The final step involves coupling the pyrazole derivative with the oxane ring derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group or the pyrazole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-N-[3-(1-methyl-5-phenylpyrazol-3-yl)propyl]oxane-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches for diseases.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. Its structure suggests that it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-methyl-N-[3-(1-methyl-5-phenylpyrazol-3-yl)propyl]oxane-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring and phenyl group can engage in π-π interactions, hydrogen bonding, and hydrophobic interactions, which can modulate the activity of the target molecules. The oxane ring provides additional steric and electronic effects that influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[3-(1-methyl-5-phenylpyrazol-3-yl)propyl]acetamide
  • N-methyl-N-[3-(1-methyl-5-phenylpyrazol-3-yl)propyl]propionamide
  • N-methyl-N-[3-(1-methyl-5-phenylpyrazol-3-yl)propyl]butanamide

Uniqueness

Compared to similar compounds, N-methyl-N-[3-(1-methyl-5-phenylpyrazol-3-yl)propyl]oxane-4-carboxamide is unique due to the presence of the oxane ring, which imparts distinct steric and electronic properties. This can lead to different reactivity and interaction profiles, making it a valuable compound for specific applications where these properties are advantageous.

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